Fmoc-D-Trp(Boc)-OH Fmoc-D-Trp(Boc)-OH
Brand Name: Vulcanchem
CAS No.: 163619-04-3
VCID: VC21536907
InChI: InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1
SMILES: CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C31H30N2O6
Molecular Weight: 526.6 g/mol

Fmoc-D-Trp(Boc)-OH

CAS No.: 163619-04-3

Cat. No.: VC21536907

Molecular Formula: C31H30N2O6

Molecular Weight: 526.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Trp(Boc)-OH - 163619-04-3

CAS No. 163619-04-3
Molecular Formula C31H30N2O6
Molecular Weight 526.6 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Standard InChI InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1
Standard InChI Key ADOHASQZJSJZBT-AREMUKBSSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Chemical Identity and Structure

Basic Chemical Information

Fmoc-D-Trp(Boc)-OH, identified by CAS number 163619-04-3, is a protected form of D-tryptophan with specific protecting groups that facilitate its use in peptide synthesis . The compound has several recognized synonyms including 1-Boc-Fmoc-D-tryptophan, Nα-Fmoc-Nin-Boc-D-tryptophan, and D-Tryptophan, 1-[(1,1-diMethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylMethoxy)carbonyl]- .

Molecular Composition and Structure

The molecular formula of Fmoc-D-Trp(Boc)-OH is C31H30N2O6 with a molecular weight of 526.6 g/mol . The compound's structure incorporates:

  • A D-tryptophan core (the D-enantiomer of tryptophan)

  • An Fmoc protecting group on the alpha-amino position

  • A Boc protecting group on the indole nitrogen

  • A free carboxylic acid group for peptide bond formation

This specific arrangement of protecting groups allows for orthogonal protection strategies in peptide synthesis, where different protecting groups can be selectively removed under different conditions.

Structural Identifiers

For precise identification and reference purposes, Fmoc-D-Trp(Boc)-OH is associated with several structural identifiers in chemical databases:

Identifier TypeValue
InChIKeyADOHASQZJSJZBT-AREMUKBSSA-N
InChIInChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1
Canonical SMILESCC(C)(C)OC(=O)n1cc(CC(NC(=O)OCC2c3ccccc3-c3ccccc32)C(=O)O)c2ccccc21
Isomeric SMILESCC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC@@HNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Physical and Chemical Properties

Solubility Profile

The compound demonstrates solubility in various organic solvents commonly used in peptide synthesis:

Solvent TypeSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble

This solubility profile facilitates its incorporation into diverse peptide synthesis protocols and allows flexibility in choosing solvents based on specific synthetic requirements.

Additional Physicochemical Parameters

Several additional parameters have been predicted or measured for Fmoc-D-Trp(Boc)-OH:

PropertyValue
Density1.28±0.1 g/cm³ (Predicted)
pKa3.71±0.10 (Predicted)
Exact Mass526.21038668 Da
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count9

These parameters provide valuable information for researchers working with this compound in various experimental settings.

Applications in Peptide Synthesis

Role in Solid Phase Peptide Synthesis

Fmoc-D-Trp(Boc)-OH plays a crucial role in modern peptide chemistry, particularly in solid phase peptide synthesis (SPPS) . The Fmoc protection strategy is widely adopted due to its compatibility with mild deprotection conditions that preserve sensitive peptide structures. The additional Boc protection on the indole nitrogen prevents unwanted side reactions during synthesis.

Advantages in Complex Peptide Synthesis

Fmoc-D-Trp(Boc)-OH is specifically recommended for the synthesis of peptides containing both arginine and tryptophan residues . Without the Boc protection on the indole nitrogen, side reactions can occur between the guanidino group of arginine and the indole ring of tryptophan during synthesis or cleavage steps. Using Fmoc-D-Trp(Boc)-OH minimizes these side reactions, resulting in purer crude peptides and higher yields .

Therapeutic Peptide Applications

The compound has been successfully employed in the synthesis of analogs of glucagon-like peptide-1 (GLP-1), which are important for the treatment of type 2 diabetes . Its application extends to various other therapeutic peptides synthesized using Fmoc-based solid phase peptide synthesis protocols, highlighting its significance in pharmaceutical research and development.

Comparison with Related Compounds

Relationship to Other Protected Tryptophan Derivatives

Fmoc-D-Trp(Boc)-OH is the D-enantiomer counterpart to Fmoc-Trp(Boc)-OH (CAS: 143824-78-6) . While the two compounds share similar chemical properties and applications, the D-configuration of Fmoc-D-Trp(Boc)-OH results in peptides with different conformational properties and biological activities compared to those containing the L-enantiomer.

Comparison of Protection Strategies

Various protection strategies exist for tryptophan in peptide synthesis. The table below compares some common approaches:

Protected Tryptophan DerivativeIndole ProtectionAlpha-Amino ProtectionKey Advantage
Fmoc-D-Trp(Boc)-OHBocFmocMinimizes side reactions with arginine
Fmoc-D-Trp-OHNoneFmocSimpler structure, lower cost
Boc-D-Trp-OHNoneBocCompatible with Boc-based SPPS
Fmoc-D-Trp(Formyl)-OHFormylFmocAlternative indole protection

The choice of protection strategy depends on the specific requirements of the peptide synthesis project, including the presence of other sensitive amino acids and the deprotection conditions to be used.

ParameterTypical Specification
AppearanceWhite to off-white powder
Purity≥95.0% (HPLC)
IdentityConfirmed by NMR, MS
Water ContentBatch-specific (noted on Certificate of Analysis)

Packaging and Format

The compound is typically available in various package sizes to accommodate different research needs:

Package SizeTypical Price Range
5g$20.00-$80.00
25g$70.00-$210.00
100g$210.00 and up

Pricing can vary significantly between suppliers and may depend on purity specifications, quantity ordered, and current market conditions.

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